methanesulfonic acid;urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

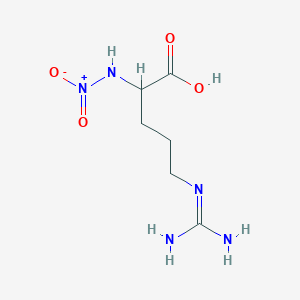

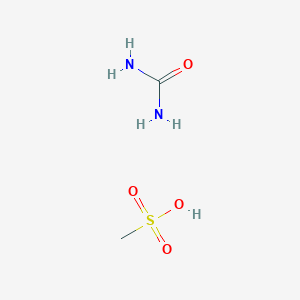

Methanesulfonic acid and urea are two distinct compounds with unique properties and applications. Methanesulfonic acid, possessing the chemical formula CH₃SO₃H, is the simplest of the alkylsulfonic acids. It is a colorless, odorless liquid with high chemical stability and low toxicity . Urea, with the chemical formula CO(NH₂)₂, is a colorless, crystalline substance that is highly soluble in water and is widely used in fertilizers and various industrial applications.

準備方法

Methanesulfonic Acid

Methanesulfonic acid can be synthesized through several methods:

Oxidation of Dimethyl Sulfide: This method involves the oxidation of dimethyl sulfide using oxygen from the air.

Chlorine Oxidation: Developed by the Pennwalt Corporation, this method involves the oxidation of dimethyl sulfide in a water-based emulsion using chlorine.

Direct Activation of Methane: The Grillo-Methane-Sulfonation process developed by Grillo-Werke AG involves the direct activation of methane to produce methanesulfonic acid.

Urea

Urea is typically produced through the Bosch-Meiser urea process, which involves the reaction of ammonia with carbon dioxide under high pressure and temperature to form ammonium carbamate, which is then dehydrated to produce urea .

化学反応の分析

Methanesulfonic Acid

Methanesulfonic acid undergoes various chemical reactions:

Esterification: It acts as a Brønsted acid catalyst in esterification reactions.

Alkylation: It is used in alkylation reactions due to its strong acidity.

Electrochemical Reactions: Methanesulfonic acid-based electrolytes are used in electrochemical applications such as redox flow batteries.

Urea

Urea undergoes several types of reactions:

科学的研究の応用

Methanesulfonic Acid

Methanesulfonic acid has a wide range of applications in scientific research:

Green Chemistry: It is used as a reagent for green chemistry due to its strong acidity and low toxicity.

Electroplating: It is used in the electrodeposition of tin-lead solder for electronic applications.

Biodiesel Production: It acts as a catalyst in the production of biodiesel.

Metal Recovery: It is used in extractive metallurgy and lithium-ion battery recycling.

Urea

Urea is extensively used in various fields:

Agriculture: It is a major component of fertilizers.

Medical Research: Urea is used in the synthesis of pharmaceuticals.

Industrial Applications: It is used in the production of plastics and resins.

作用機序

Methanesulfonic Acid

Methanesulfonic acid exerts its effects primarily through its strong acidity. It acts as a Brønsted acid, donating protons in various chemical reactions. Its high solubility and stability make it an effective catalyst in many industrial processes .

Urea

Urea acts as a nitrogen-release fertilizer in agriculture. It decomposes in the soil to release ammonia, which is then converted to nitrate by soil bacteria, providing essential nutrients for plant growth .

類似化合物との比較

Methanesulfonic Acid

Methanesulfonic acid is compared with other strong acids such as sulfuric acid and hydrochloric acid. Unlike these acids, methanesulfonic acid is non-oxidizing and has lower corrosivity, making it safer and more environmentally friendly .

Urea

Urea is compared with other nitrogen fertilizers such as ammonium nitrate and ammonium sulfate. Urea has the highest nitrogen content among these fertilizers, making it more efficient for agricultural use .

Conclusion

Methanesulfonic acid and urea are versatile compounds with a wide range of applications in various fields. Methanesulfonic acid is valued for its strong acidity and stability, while urea is a crucial component in agriculture and industrial processes. Their unique properties and mechanisms of action make them indispensable in scientific research and industrial applications.

特性

CAS番号 |

207308-34-7 |

|---|---|

分子式 |

C2H8N2O4S |

分子量 |

156.16 g/mol |

IUPAC名 |

methanesulfonic acid;urea |

InChI |

InChI=1S/CH4N2O.CH4O3S/c2-1(3)4;1-5(2,3)4/h(H4,2,3,4);1H3,(H,2,3,4) |

InChIキー |

LILCPQCSZLDGDS-UHFFFAOYSA-N |

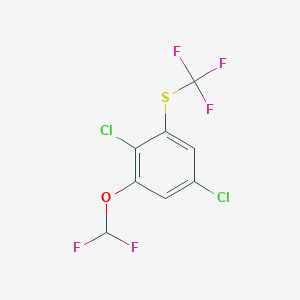

正規SMILES |

CS(=O)(=O)O.C(=O)(N)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-Boc-5-fluoro-spiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B14057009.png)

![N-(9-((4AR,6R,7R,7AR)-2,2-DI-Tert-butyl-7-((tert-butyldimethylsilyl)oxy)tetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide](/img/structure/B14057053.png)